
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been instrumental in treating various cancers. 5-FU's mechanism involves inhibiting thymidylate synthase, disrupting RNA function, and DNA synthesis, leading to cancer cell death. Recent research has expanded on the traditional understanding of 5-FU's mechanisms, revealing its effects on RNA-modifying enzymes and DNA topoisomerase 1, highlighting its potential for precision cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Impact on Nucleic Acid Metabolism
Studies have shown that fluorinated pyrimidines impact nucleic acid biosynthesis and metabolism. For instance, they can inhibit the conversion of formate into DNA thymine and affect cellular uptake of other pyrimidines, indicating a complex interaction with cellular metabolic pathways (Danneberg, Montag, & Heidelberger, 1958).
Antitumor Activity of Derivatives
Research into acyclonucleoside derivatives of 5-FU, such as 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, has demonstrated antitumor activity, highlighting the potential for developing new derivatives with fewer side effects and broader safety margins (Rosowsky, Kim, & Wick, 1981).
Monitoring 5-FU Metabolism In Vivo
The use of 19F NMR has allowed for the non-invasive monitoring of 5-FU metabolism in living organisms, offering insights into the drug's biodistribution and its interaction with tumorous tissues, which can inform more effective dosing and delivery strategies (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Ophthalmic Applications
5-FU's ability to reduce fibroblastic proliferation and subsequent scarring has made it an important adjunct in ocular surgeries, such as glaucoma filtering surgeries and dacryocystorhinostomy. It is also recognized for its potential in treating ocular surface malignancies, highlighting its versatility beyond cancer treatment (Abraham, Selva, Casson, & Leibovitch, 2012).
Probing DNA and RNA Structures
5-Fluoro pyrimidines have been used to probe DNA and RNA secondary structures via 1D 19F NMR spectroscopy, providing a valuable tool for understanding nucleic acid conformational transitions and the effects of fluorine substitution on nucleic acid stability and function (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine, similar to 5-Fluorouracil (5-FU), is a pyrimidine analog that interferes with DNA synthesis . It does so by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This results in the inhibition of DNA synthesis and cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of thymidylic acid, a necessary component for DNA replication . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound is metabolized intracellularly and in the liver . The elimination half-life is relatively short, and the compound is excreted primarily through the kidneys .
Result of Action
The molecular effect of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is the inhibition of DNA synthesis, leading to cell cycle arrest and cell death . On a cellular level, this results in the reduction of tumor growth and the potential shrinkage of existing tumors .
Action Environment
The action, efficacy, and stability of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and the specific characteristics of the tumor cells
Propriétés
IUPAC Name |
5-fluoro-4-(2-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-4-2-3-5-14(8)10-9(11)6-12-7-13-10/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQBMVCMXDVRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=NC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


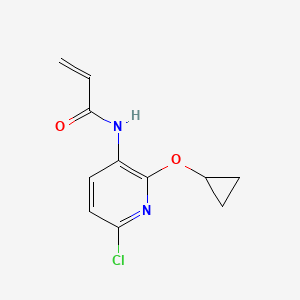
![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)
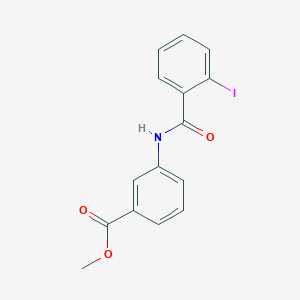


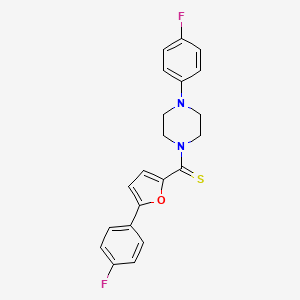

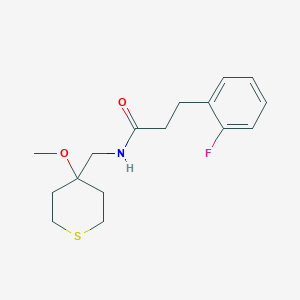
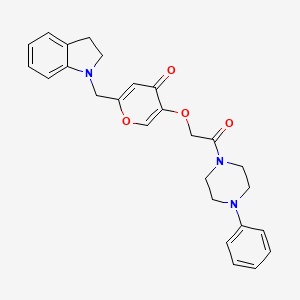
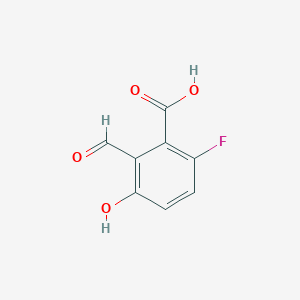

![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2896232.png)
